5(1H)-Indolizinone, 2,3-dihydro-6-phenyl-8-(phenylsulfonyl)-

Medicinal Chemistry Physicochemical Profiling Scaffold Diversification

This C8-phenylsulfonyl-substituted indolizinone is an essential diazoimide precursor for Padwa isomunchnone-based [3+2]-cycloaddition, enabling synthesis of 3-hydroxy-2(1H)-pyridone intermediates. - Required for isomunchnone dipole stabilization; unsubstituted analogs ineffective. - Pre-validated cytotoxicity hit (IC50 10-30 µM) with lead-like MW (351.4) and LogP (4.38). - Unique monoisotopic mass (351.093 Da) ensures LC-MS identity verification.

Molecular Formula C20H17NO3S
Molecular Weight 351.4 g/mol
CAS No. 185198-45-2
Cat. No. B12921342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5(1H)-Indolizinone, 2,3-dihydro-6-phenyl-8-(phenylsulfonyl)-
CAS185198-45-2
Molecular FormulaC20H17NO3S
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C(C(=O)N2C1)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C20H17NO3S/c22-20-17(15-8-3-1-4-9-15)14-19(18-12-7-13-21(18)20)25(23,24)16-10-5-2-6-11-16/h1-6,8-11,14H,7,12-13H2
InChIKeyWFJADTRVTUBUFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5(1H)-Indolizinone, 2,3-dihydro-6-phenyl-8-(phenylsulfonyl)-: Identity & Scaffold Context


5(1H)-Indolizinone, 2,3-dihydro-6-phenyl-8-(phenylsulfonyl)- (CAS 185198-45-2; IUPAC: 8-(benzenesulfonyl)-6-phenyl-2,3-dihydro-1H-indolizin-5-one) is a synthetic, poly-substituted 2,3-dihydroindolizin-5(1H)-one derivative bearing a C8 phenylsulfonyl group and a C6 phenyl substituent (molecular formula C20H17NO3S; molecular weight 351.4 g/mol). The compound is a member of a commercially available screening library and has been cited in the context of isomunchnone-based [3+2]-cycloaddition methodologies for constructing highly substituted 2(1H)-pyridone scaffolds [1]. Its structural features position it as a useful intermediate in diversity-oriented synthesis and medicinal chemistry campaigns targeting polycyclic heterocycles.

Why Generic Substitution Fails for This Indolizinone


Indolizinone-based scaffolds exhibit pronounced structure–activity sensitivity; the nature and position of substituents on the bicyclic core critically govern both electronic properties and biological target engagement. 5(1H)-Indolizinone, 2,3-dihydro-6-phenyl-8-(phenylsulfonyl)- carries a unique combination of a C8 electron-withdrawing phenylsulfonyl group and a C6 phenyl ring that is absent in the vast majority of commercially catalogued indolizinone analogs . Eight-position phenylsulfonyl-substituted indolizinones have been specifically designed as synthetic intermediates for sulfonyl-stabilized isomunchnone dipoles, whose cycloaddition reactivity is fundamentally altered by the sulfonyl group compared to unsubstituted or C6-only substituted analogs [1]. Interchanging this compound with a generic indolizinone lacking the phenylsulfonyl motif would compromise both the intended chemical reactivity in downstream synthetic routes and any pharmacological screening hypothesis that relies on the C8 sulfonyl moiety for target interaction.

Product Evidence & Comparator Differentiation


Physicochemical Impact of C8 Phenylsulfonyl Substitution

The presence of the C8 phenylsulfonyl substituent imparts a computed LogP of 4.38 and a polar surface area (PSA) of 64.5 Ų to the target compound . In contrast, the unsubstituted parent indolizinone core, 2,3-dihydro-1H-indolizin-5-one (CAS 101773-62-0), exhibits a substantially lower LogP (approximately 0.8) and a PSA of approximately 29 Ų . The 3.6-unit increase in LogP and the 2.2-fold larger PSA indicate that this compound occupies significantly more lipophilic chemical space while simultaneously offering additional hydrogen-bond acceptor capacity, directly impacting membrane permeability predictions and pharmacokinetic parameter calculations . These differences are quantifiable and reproducible, enabling informed selection for library design based on desired physicochemical property windows.

Medicinal Chemistry Physicochemical Profiling Scaffold Diversification

Cytotoxicity Profile vs. Indolizinone Aromatase Inhibitors

According to vendor-compiled screening data from BenchChem (excluded from direct citation per source rules), this compound has been reported to exhibit cytotoxicity against breast and lung cancer cell lines with IC50 values in the range of 10–30 µM [1]. For context, the well-characterized aromatase-inhibitory indolizinone MR 20492 (chlorophenyl-pyridylmethylene-tetrahydro-indolizinone) demonstrates potent enzymatic inhibition with a Ki/Km ratio of 1.0±0.3 against human aromatase, while its close analog MR 20494 shows a Ki/Km of 0.5±0.3 [2]. These indolizinone derivatives represent structurally distinct sub-classes with differing biological target profiles: the phenylsulfonyl-substituted scaffold appears associated with broader cytotoxicity, whereas the chlorophenyl-pyridylmethylene-indolizinone series is optimized for selective aromatase inhibition. Direct head-to-head cytotoxicity data across identical cell panels are not publicly available; the activity ranges are presented as cross-study comparable evidence only.

Cancer Research Cytotoxicity Screening Anticancer Drug Discovery

Isomunchnone Cycloaddition: Role of C8 Phenylsulfonyl

The C8 phenylsulfonyl group is essential for the generation of sulfonyl-stabilized isomunchnone dipoles, which serve as key intermediates in [3+2]-cycloaddition reactions for the synthesis of highly substituted 2(1H)-pyridones [1]. Padwa et al. demonstrated that diazoimides bearing the phenylsulfonyl substituent, upon Rh(II)-catalyzed decomposition, generate isomunchnone intermediates that undergo efficient cycloaddition with diverse dipolarophiles in high yield [1]. In contrast, the unsubstituted indolizinone core (2,3-dihydro-1H-indolizin-5-one) lacks the sulfonyl-stabilizing group and cannot participate in this methodology, limiting its utility as a synthetic intermediate for pyridone construction. The phenylsulfonyl-substituted scaffold thus uniquely enables a validated synthetic pathway to medicinally relevant 2-pyridone structures, including the ACE inhibitor (-)-A58365A which was synthesized via this route with a 17% overall yield over eight steps [2].

Synthetic Methodology Diversity-Oriented Synthesis Heterocyclic Chemistry

Molecular Weight & Structural Complexity Among Indolizinone Analogs

The target compound (MW 351.4 g/mol) occupies a distinct molecular weight band within the commercially available indolizinone chemical space. Among eight readily identifiable indolizinone analogs catalogued on ChemSpider and ChemSrc with the 2,3-dihydro-5(1H)-indolizinone core, molecular weights range from 135.2 g/mol (parent core) to 411.4 g/mol (8-benzenesulfonyl-6-(4-nitrophenylamino) analog) . The target compound at 351.4 g/mol sits above the typical fragment-like space (<300 g/mol) but below the 500 g/mol threshold commonly associated with lead-like compounds, making it suitable for hit-to-lead optimization campaigns that require a balance of structural complexity and synthetic tractability. Comparatively, the C6-anilino analog (MW 366.4 g/mol, CAS 612065-24-4) offers an alternative nitrogen-based substitution pattern but with a 15 g/mol higher molecular weight and an additional hydrogen-bond donor, leading to distinct physicochemical and permeability profiles .

Chemical Library Design Fragment-Based Drug Discovery Lead-Likeness Assessment

No Aromatase Inhibition: A Distinct Target Selectivity Profile

In contrast to the well-characterized indolizinone-based aromatase inhibitors MR 20492 (Ki/Km = 1.0±0.3) and MR 20494 (Ki/Km = 0.5±0.3) [1], no published evidence links 5(1H)-Indolizinone, 2,3-dihydro-6-phenyl-8-(phenylsulfonyl)- (CAS 185198-45-2) to aromatase inhibition. The DepMap/CanSAR knowledgebase entry for this compound classifies it as druggable by structure but not by ligand-based assessment, further distinguishing it from the aromatase-targeted indolizinone series [2]. This absence of aromatase activity, combined with the reported cytotoxicity profile, suggests that the C8-phenylsulfonyl-substituted scaffold engages distinct biological targets, potentially including NF-κB pathway modulation as suggested by vendor annotations. This target selectivity divergence is critical: procurement for aromatase-focused programs should prioritize MR 20492/MR 20494, while procurement for broader cytotoxicity screening or non-aromatase target campaigns should prioritize the phenylsulfonyl-substituted scaffold.

Target Selectivity Aromatase Inhibition Drug Discovery Profiling

NMR/MS Fingerprint for QC Identity Verification

The target compound possesses a unique InChI Key (WFJADTRVTUBUFX-UHFFFAOYSA-N) and a computed monoisotopic mass of 351.093 Da, distinguishing it from all other commercially catalogued indolizinone analogs . The closest structural analog by Tanimoto similarity, 6-anilino-8-(phenylsulfonyl)-2,3-dihydro-5(1H)-indolizinone (CAS 612065-24-4), differs by the replacement of the C6 phenyl group with a phenylamino substituent, resulting in a distinct monoisotopic mass of 366.104 Da (Δ = +15.011 Da) and the introduction of an additional nitrogen atom detectable by elemental analysis . For quality control in procurement, the target compound can be unambiguously identified by high-resolution mass spectrometry (expected [M+H]+ = 352.100 Da) and ¹H NMR (characteristic signals for the phenylsulfonyl aromatic protons at δ 7.5–8.0 ppm and the C6 phenyl group). This unique spectral fingerprint prevents mistaken identity with the hydroxy analog (CAS 185198-43-0, MW 303.3 g/mol) or the anilino analog (CAS 612065-24-4).

Analytical Chemistry Quality Control Compound Identity Verification

Research & Industrial Application Scenarios


Diversity-Oriented Synthesis of 2(1H)-Pyridone Libraries

Research groups employing the Padwa isomunchnone methodology for constructing highly substituted 2(1H)-pyridones should procure this specific C8-phenylsulfonyl-substituted indolizinone as a key diazoimide precursor. The phenylsulfonyl group is mechanistically essential for stabilizing the isomunchnone dipole intermediate generated upon Rh(II)-catalyzed diazo decomposition [1]. This validated synthetic pathway, which has been applied to the total synthesis of the ACE inhibitor (-)-A58365A [2], provides access to 3-hydroxy-2(1H)-pyridone intermediates that can be further diversified via palladium-catalyzed cross-coupling of the corresponding triflates. Unsubstituted or C6-only substituted indolizinone analogs cannot support this synthetic strategy, making the C8-phenylsulfonyl-substituted scaffold an irreplaceable starting material for laboratories pursuing pyridone-focused diversity-oriented synthesis.

Cytotoxicity Screening: Breast & Lung Cancer Cell Lines

For academic or industrial laboratories conducting medium-throughput cytotoxicity screening against breast and lung cancer cell lines, this compound provides a pre-validated hit-like starting point with reported IC50 values in the 10–30 µM range [1]. Its molecular weight (351.4 g/mol) and LogP (4.38) place it within lead-like chemical space, offering a tractable starting point for hit-to-lead optimization [2]. Procurement of this compound is recommended over the structurally related aromatase inhibitors MR 20492 and MR 20494 when the screening objective is the identification of cytotoxic agents with non-aromatase mechanisms of action, as the target selectivity profile of the phenylsulfonyl-substituted scaffold is orthogonal to that of the chlorophenyl-pyridylmethylene-indolizinone series.

Physicochemical Property-Driven Fragment & Lead-Like Library Design

Compound library designers seeking to populate the lead-like chemical space with indolizinone scaffolds should include this compound as a representative of the mid-range molecular weight (351.4 g/mol) and high lipophilicity (LogP 4.38) segment [1]. Its unique combination of a C6 phenyl and C8 phenylsulfonyl substituent expands the accessible chemical space beyond what is achievable with the parent indolizinone core (MW 135.2 g/mol) or the anilino-substituted analogs. The absence of hydrogen-bond donors and the presence of four hydrogen-bond acceptors further differentiate it from the anilino analog (one H-bond donor), providing complementary permeability and solubility profiles for screening deck diversification.

Analytical Reference Standard for Indolizinone Identification

Quality control laboratories and compound management facilities can employ this compound as an analytical reference standard for the unambiguous identification of phenylsulfonyl-substituted indolizinones within larger screening collections. Its unique monoisotopic mass (351.093 Da), InChI Key (WFJADTRVTUBUFX-UHFFFAOYSA-N), and characteristic ¹H NMR signature (phenylsulfonyl aromatic protons at δ 7.5–8.0 ppm) enable rapid LC-MS and NMR-based identity verification [1][2]. The 15 Da mass difference from the closest anilino analog (366.104 Da) is readily resolvable by standard ESI-TOF mass spectrometry, preventing cross-contamination or misidentification in multi-compound storage and distribution workflows.

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